N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide is a synthetic organic compound characterized by the presence of bromine atoms, hydroxyl groups, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(2-bromophenoxy)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazide functionality can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with similar functional groups used in various chemical syntheses.
(2E)-2-Butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Another compound with similar structural features.
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromophenoxy)propanehydrazide is unique due to its specific combination of bromine atoms, hydroxyl groups, and hydrazide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14Br2N2O3 |
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Molecular Weight |
442.10 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-bromophenoxy)propanamide |
InChI |
InChI=1S/C16H14Br2N2O3/c1-10(23-15-5-3-2-4-13(15)18)16(22)20-19-9-11-8-12(17)6-7-14(11)21/h2-10,21H,1H3,(H,20,22)/b19-9+ |
InChI Key |
IVWIQUCBKWJDBT-DJKKODMXSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)O)OC2=CC=CC=C2Br |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)OC2=CC=CC=C2Br |
Origin of Product |
United States |
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